![molecular formula C40H38N4O2 B14200572 N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] CAS No. 832731-36-9](/img/structure/B14200572.png)
N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] typically involves the reaction of N-phenyl-N′-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine with a peroxide source under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, such as temperature, pressure, and solvent composition, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of radical species.
Reduction: The diamine groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic reagents like halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~) are employed.
Major Products Formed
Oxidation: Formation of radical intermediates and subsequent products.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] has a wide range of applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Investigated for its potential as an antioxidant due to its peroxide and diamine groups.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized as a stabilizer in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of N1,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] involves the generation of radical species through the cleavage of the peroxide bond. These radicals can then interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative modifications. The diamine groups can also participate in redox reactions, further contributing to the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-N′-(4-(1-phenylethyl)phenyl)benzene-1,4-diamine
- 4-(1-Methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline
Uniqueness
N~1~,N~1’~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine] is unique due to the presence of both peroxide and diamine functional groups, which impart distinct reactivity and potential applications. The combination of these groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
832731-36-9 |
|---|---|
Formule moléculaire |
C40H38N4O2 |
Poids moléculaire |
606.8 g/mol |
Nom IUPAC |
4-N-phenyl-1-N-(1-phenylethyl)-4-N-(N-[4-(1-phenylethylamino)phenyl]anilino)peroxybenzene-1,4-diamine |
InChI |
InChI=1S/C40H38N4O2/c1-31(33-15-7-3-8-16-33)41-35-23-27-39(28-24-35)43(37-19-11-5-12-20-37)45-46-44(38-21-13-6-14-22-38)40-29-25-36(26-30-40)42-32(2)34-17-9-4-10-18-34/h3-32,41-42H,1-2H3 |
Clé InChI |
HHIZJALZMZZBDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC2=CC=C(C=C2)N(C3=CC=CC=C3)OON(C4=CC=CC=C4)C5=CC=C(C=C5)NC(C)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


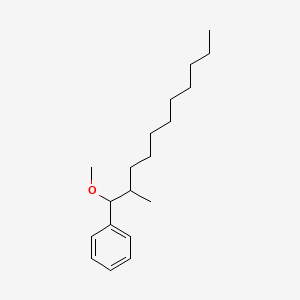

![{[(1S)-Cyclopent-2-en-1-yl]methyl}benzene](/img/structure/B14200497.png)

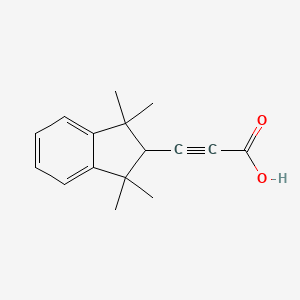
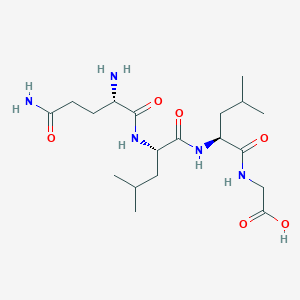


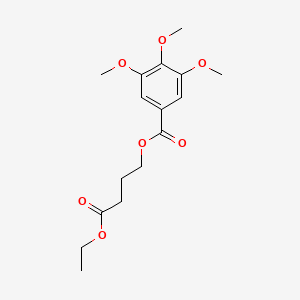
![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
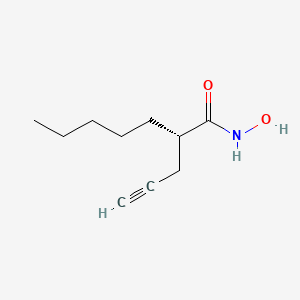
![1,3-bis[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14200584.png)
![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)
